3-(Bromomethyl)-3-(isopropoxymethyl)pentane
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Description
3-(Bromomethyl)-3-(isopropoxymethyl)pentane is a useful research compound. Its molecular formula is C10H21BrO and its molecular weight is 237.18 g/mol. The purity is usually 95%.
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Biological Activity
3-(Bromomethyl)-3-(isopropoxymethyl)pentane is a compound of interest due to its potential biological activities, particularly in the context of drug discovery and therapeutic applications. This article reviews the available literature on its synthesis, biological evaluations, and potential applications.
Overview of the Compound
This compound is an alkyl halide characterized by the presence of a bromomethyl group and an isopropoxymethyl substituent. Its molecular formula is C8H17BrO. The compound's structure suggests potential reactivity that could be exploited in various biological contexts, including medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the alkylation of suitable precursors. Various synthetic routes have been explored, often focusing on optimizing yield and purity. For instance, the use of bromomethane as a reagent allows for straightforward introduction of the bromomethyl group into alkyl chains.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, studies on related alkylating agents have shown that they can selectively target cancer cells through mechanisms such as DNA alkylation and subsequent cytotoxicity under hypoxic conditions, which are common in tumor microenvironments .
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects may involve:
- Alkylation of Biomolecules : The bromomethyl group can react with nucleophilic sites on DNA or proteins, leading to functional impairment or cell death.
- Hypoxic Selectivity : Similar compounds have shown enhanced activity in low-oxygen environments typical of solid tumors, making them promising candidates for targeted cancer therapies .
Case Studies
Several case studies have highlighted the efficacy of brominated compounds in preclinical models:
- Study on Alkylating Agents : A study demonstrated that certain brominated alkylating agents exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity .
- Radioprotection Studies : Research has shown that some derivatives can protect normal tissues from radiation damage while enhancing tumor cell sensitivity to radiation therapy .
Properties
Molecular Formula |
C10H21BrO |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
3-(bromomethyl)-3-(propan-2-yloxymethyl)pentane |
InChI |
InChI=1S/C10H21BrO/c1-5-10(6-2,7-11)8-12-9(3)4/h9H,5-8H2,1-4H3 |
InChI Key |
UYSYDWVEKRWOLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(COC(C)C)CBr |
Origin of Product |
United States |
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